molecular formula C9H13N3O5 B6154257 (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid CAS No. 125092-66-2

(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid

Cat. No.: B6154257
CAS No.: 125092-66-2
M. Wt: 243.22 g/mol
InChI Key: BQZCHHUDWADDJM-WHFBIAKZSA-N
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Description

(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoyl group, a pyrrolidinone ring, and a formamido group. Its intricate molecular arrangement makes it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amine with a protected amino acid derivative, followed by deprotection and cyclization to form the pyrrolidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique properties may offer therapeutic benefits in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]amino}propanoic acid
  • (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]carbamoyl}propanoic acid
  • (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]hydroxy}propanoic acid

Uniqueness

Compared to similar compounds, (2S)-3-carbamoyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

125092-66-2

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C9H13N3O5/c10-6(13)3-5(9(16)17)12-8(15)4-1-2-7(14)11-4/h4-5H,1-3H2,(H2,10,13)(H,11,14)(H,12,15)(H,16,17)/t4-,5-/m0/s1

InChI Key

BQZCHHUDWADDJM-WHFBIAKZSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC(=O)N)C(=O)O

Purity

95

Origin of Product

United States

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